5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid
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Overview
Description
5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid is an organic compound with a complex structure that includes a chlorophenyl group, a methoxy group, and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid typically involves the reaction of 2-chlorophenol with 2-methylbenzoic acid under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making this method highly efficient for the synthesis of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Tris(2-methoxy-5-chlorophenyl)antimony dicarboxylates: These compounds share a similar chlorophenyl and methoxy structure but differ in their antimony content.
2-Methoxyphenylacetic acid: This compound has a similar methoxy group but differs in its overall structure and functional groups.
Uniqueness
5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13ClO3 |
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Molecular Weight |
276.71 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methoxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C15H13ClO3/c1-10-6-7-12(8-13(10)15(17)18)19-9-11-4-2-3-5-14(11)16/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
OKDLNBNQLCQYBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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